

TCH-165: Modulator of Proteasome Assembly for Targeted Protein Degradation

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Compound of Interest

Compound Name: TCH-165

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

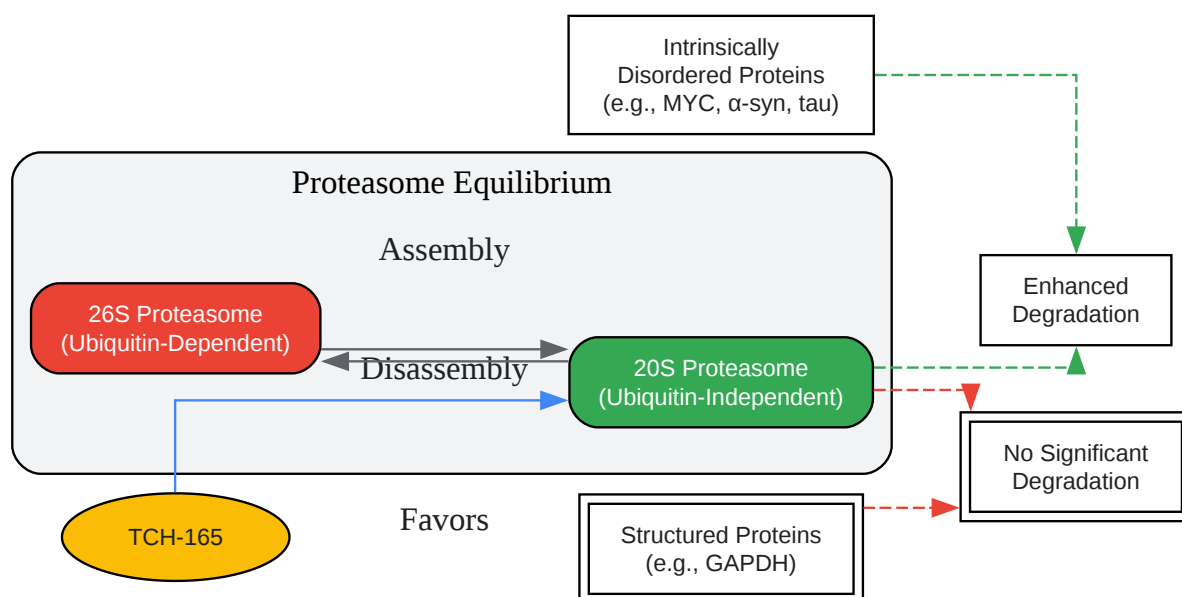
Introduction

TCH-165 is a small molecule modulator of proteasome assembly that has emerged as a valuable tool in cellular biology and drug discovery.[1][2] It functions by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated protein degradation.[1][2][3] This unique mechanism of action allows for the targeted degradation of intrinsically disordered proteins (IDPs), a class of proteins implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] **TCH-165** has been shown to enhance the degradation of key proteins such as α -synuclein, tau, and the oncoproteins c-Fos and MYC, while leaving structured proteins like GAPDH unaffected.[2][3] These application notes provide detailed protocols for utilizing **TCH-165** in cell culture experiments to study its effects on protein degradation, cell viability, and proteasome activity.

Mechanism of Action

TCH-165 enhances the proteolytic activity of the 20S proteasome.[2][5] The 20S proteasome is the catalytic core of the proteasome complex, responsible for the breakdown of proteins.[5] **TCH-165** is believed to bind to the α -rings of the 20S proteasome, inducing a conformational change that opens the gate for substrate entry. This leads to an increase in the degradation of IDPs, which are preferential substrates for the 20S proteasome.[3][4] Concurrently, **TCH-165**

treatment leads to a decrease in the fully assembled 26S proteasome, further shifting the equilibrium towards the 20S form.[1][3]



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Caption: TCH-165 Mechanism of Action.

Data Presentation

The following tables summarize the quantitative data reported for **TCH-165** in various cell-based and in vitro assays.

Table 1: Cell Viability IC₅₀ Values for **TCH-165**

Cell Line	Cancer Type	Incubation Time	IC50 (μM)
RPMI-8226	Multiple Myeloma	72 hours	1.0 - 1.6
U87MG	Glioblastoma	72 hours	2.4
CCRF-CEM	Acute Lymphoblastic Leukemia	72 hours	0.9
THP-1 (WT)	Acute Monocytic Leukemia	72 hours	Low single-digit μM
THP-1 (BTZ-resistant)	Acute Monocytic Leukemia	72 hours	Effective at 5-10 μM
Primary MM Cells (Newly Diagnosed)	Multiple Myeloma	72 hours	1.0
Primary MM Cells (Refractory)	Multiple Myeloma	72 hours	8.1

Data compiled from multiple sources.[\[1\]](#)[\[6\]](#)[\[7\]](#)

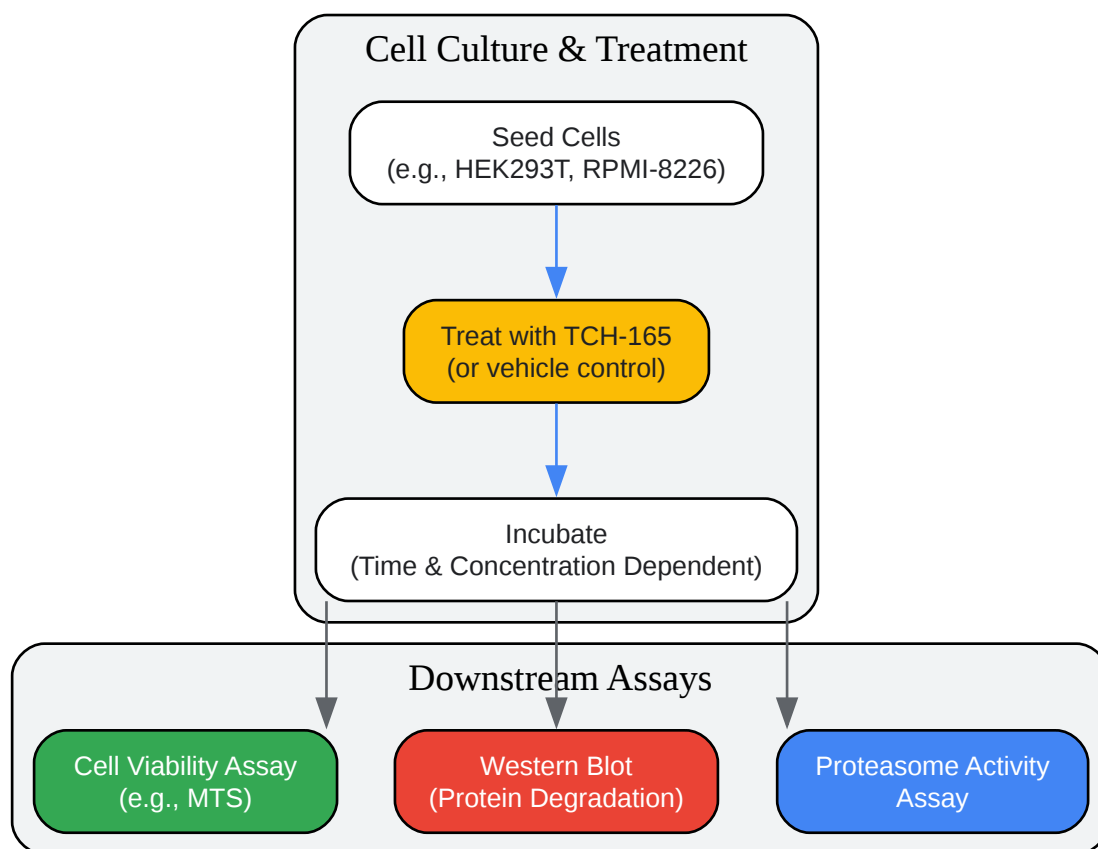
Table 2: EC50 Values for **TCH-165** on 20S Proteasome Activity

Proteolytic Activity	EC50 (μM)
Chymotrypsin-like (CT-L)	4.2
Trypsin-like (Tryp-L)	3.2
Caspase-like (Casp-L)	4.7

Data obtained from in vitro proteasome activity assays.[\[1\]](#)

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of **TCH-165**.



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Caption: General Experimental Workflow.

Protocol 1: Cell Culture and TCH-165 Treatment

This protocol outlines the general procedure for culturing cell lines and treating them with **TCH-165**.

Materials:

- HEK293T, RPMI-8226, or other cell line of interest
- Complete growth medium (e.g., DMEM for HEK293T, RPMI-1640 for RPMI-8226) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **TCH-165** (stock solution in DMSO)
- Vehicle control (DMSO)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Cell culture flasks or plates
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - For adherent cells (e.g., HEK293T), seed cells in a culture plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
 - For suspension cells (e.g., RPMI-8226), seed cells at a density of approximately 5×10^5 cells/mL.
- Cell Adherence/Growth: Allow cells to adhere (for adherent lines) and grow for 24 hours in a humidified incubator.
- Compound Preparation: Prepare serial dilutions of **TCH-165** in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. Prepare a vehicle-only control with the same final DMSO concentration.
- Treatment: Remove the old medium and add the medium containing the desired concentrations of **TCH-165** or vehicle control to the cells.
- Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 24, or 72 hours) depending on the specific assay.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of **TCH-165** on cell proliferation and viability.

Materials:

- Treated cells in a 96-well plate (from Protocol 1)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1.0×10^4 cells/well for HEK293T and 5.0×10^4 cells/well for RPMI-8226.[8]
- Treat cells with a range of **TCH-165** concentrations (e.g., 0.01-10 μ M) for 72 hours.[1]
- Following the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 3: Western Blot for Protein Degradation

This protocol is used to analyze the degradation of specific target proteins following **TCH-165** treatment.

Materials:

- Treated cells (from Protocol 1)
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer

- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against the protein of interest (e.g., MYC, α -syn, tau) and a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Lysis: After treatment (e.g., with 5 μ M **TCH-165** for 4 hours for MYC degradation in RPMI-8226 cells), wash the cells with ice-cold PBS.[\[9\]](#) Lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody for the protein of interest overnight at 4°C.
 - Wash the membrane with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Loading Control: Probe the same membrane with a primary antibody for a loading control to ensure equal protein loading.

Protocol 4: In Vitro Proteasome Activity Assay

This protocol measures the direct effect of **TCH-165** on the catalytic activity of the 20S proteasome.

Materials:

- Purified human 20S proteasome
- **TCH-165**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like, Z-LLE-AMC for caspase-like activity)
- Black 96-well plate with a clear bottom
- Fluorescence microplate reader

Procedure:

- Pre-treat the purified human 20S proteasome with a range of **TCH-165** concentrations for 15 minutes at 37°C in a 96-well plate.
- Initiate the reaction by adding the fluorogenic substrate to each well.
- Measure the increase in fluorescence (excitation/emission ~350/440 nm for AMC) over time using a microplate reader.

- Calculate the rate of substrate cleavage and plot it against the **TCH-165** concentration to determine the EC50 value.[3]

Conclusion

TCH-165 is a potent and selective modulator of proteasome assembly, offering a unique approach to induce the degradation of intrinsically disordered proteins. The protocols provided herein serve as a comprehensive guide for researchers to investigate the cellular and biochemical effects of **TCH-165**. These studies will contribute to a deeper understanding of its therapeutic potential in various disease models.

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